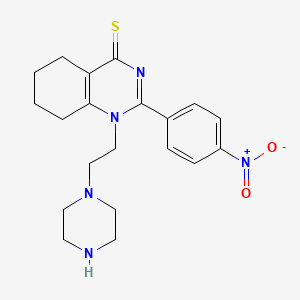
2-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring. It also contains a piperazine ring and a nitrophenyl group. Quinazoline derivatives have been studied for their potential biological activities, including anticancer, antiviral, and anti-inflammatory effects .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline, piperazine, and nitrophenyl groups. The exact structure would depend on the positions of these groups in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive. The piperazine ring could influence the compound’s solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- This compound and its derivatives have been explored for their synthesis and biological activities. The study by Wujec et al. (2023) describes the synthesis of a related compound, yielding it via a three-step protocol and characterizing its structure through various spectroscopic techniques M. Wujec, R. Typek, Molbank, 2023.
- Pitucha et al. (2005) synthesized derivatives involving piperazine reactions and evaluated their antibacterial activities M. Pitucha, M. Wujec, M. Dobosz, U. Kosikowska, A. Malm, Acta poloniae pharmaceutica, 2005.
Antiviral and Antimicrobial Properties
- Selvakumar et al. (2018) focused on synthesizing derivatives with antiviral properties, especially against avian paramyxovirus, showing promising results compared to commercial antiviral drugs B. Selvakumar, Naveen Gujjar, M. Subbiah, K. Elango, Medicinal Chemistry Research, 2018.
- Al-Abdullah et al. (2014) synthesized N-Mannich bases and tested their activity against a panel of bacteria and the fungus Candida albicans, finding several compounds with potent antibacterial activity E. S. Al-Abdullah, Hanadi H. Asiri, S. Lahsasni, E. E. Habib, T. Ibrahim, A. El-Emam, Drug Design, Development and Therapy, 2014.
Structural and Spectroscopic Characterization
- El-Emam et al. (2012) conducted quantum chemical calculations and detailed spectroscopic studies on a related compound, demonstrating its potential as a chemotherapeutic agent A. El-Emam, Abdul-Malek S. Al-Tamimi, K. Al-rashood, H. N. Misra, V. Narayan, O. Prasad, L. Sinha, Journal of Molecular Structure, 2012.
Antiparasitic and Antituberculosis Potential
- Saadeh et al. (2009) synthesized novel compounds derived from antiparasitic precursors and found potent antiamoebic and antigiardial activities, surpassing standard drugs in preliminary screenings Haythem A. Saadeh, I. Mosleh, M. S. Mubarak, Molecules, 2009.
- Tangallapally et al. (2006) aimed to improve bioavailability in anti-tuberculosis agents, synthesizing new analogues of a lead compound and achieving enhanced absorption and serum half-life Rajendra Tangallapally, Robin E. B. Lee, A. Lenaerts, Richard E. Lee, Bioorganic & medicinal chemistry letters, 2006.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-1-(2-piperazin-1-ylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c26-25(27)16-7-5-15(6-8-16)19-22-20(28)17-3-1-2-4-18(17)24(19)14-13-23-11-9-21-10-12-23/h5-8,21H,1-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFLEKHCBSECAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCN3CCNCC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Dimethyl-8-[(2-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2607078.png)
![2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide](/img/structure/B2607079.png)
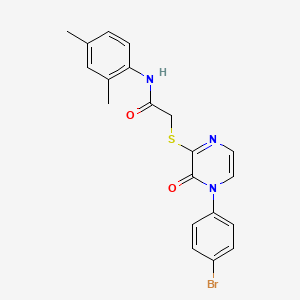
![N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2607081.png)

![2,3-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2607089.png)
![2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid](/img/structure/B2607090.png)
![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2607093.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2607095.png)
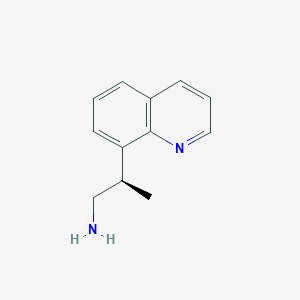

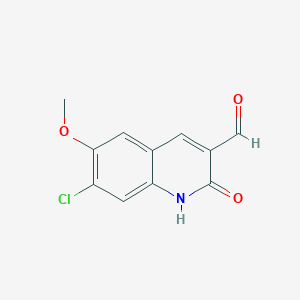
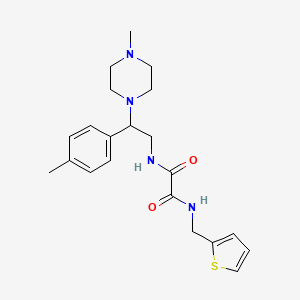
![2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid](/img/structure/B2607100.png)
